Farnesylhydroquinone

Description

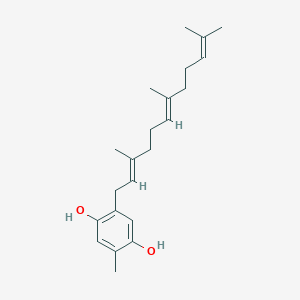

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,4-diol |

InChI |

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-15-21(23)19(5)14-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ |

InChI Key |

WMICYZWXGIMHIB-VZRGJMDUSA-N |

SMILES |

CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

Isomeric SMILES |

CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

Synonyms |

farnesylhydroquinone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Farnesylhydroquinone

Isolation from Fungal Species

Fungi, known for their complex secondary metabolism, are a significant source of farnesylhydroquinone. Researchers have successfully isolated this compound from both marine-dwelling fungi and terrestrial basidiomycetes.

Marine environments harbor a diverse range of fungi that produce unique bioactive compounds. Farnesylhydroquinone has been isolated from the mycelium of a marine-derived fungus belonging to the genus Penicillium. nih.govmdpi.com This discovery highlights the potential of marine fungi as a resource for novel natural products. The structural identification of the compound isolated from this source was accomplished using spectral methods. nih.govmdpi.com

The basidiomycete Ganoderma pfeifferi has been identified as a fungal source of farnesylhydroquinone. nih.gov In one study, two farnesylhydroquinones, including the titular compound, were isolated from the fruiting bodies of this fungus. nih.gov The isolation from G. pfeifferi represented the first instance of farnesylhydroquinone being reported from a fungal source, although a related compound, 2-methyl-farnesylhydroquinone, had been previously found in a Penicillium species. nih.gov

The general isolation process from Ganoderma involved extraction followed by advanced purification steps. The table below summarizes the key details of the isolation from this source.

| Source Organism | Part Used | Isolated Compounds | Reference |

| Ganoderma pfeifferi | Fruiting Bodies | Farnesylhydroquinone, Ganomycin K | nih.gov |

While Penicillium and Ganoderma are the primary documented fungal genera from which farnesylhydroquinone has been isolated, the vast and largely unexplored diversity of the fungal kingdom suggests that other species may also produce this compound. The discovery in G. pfeifferi was noted as the first report from a fungus, underscoring that its known fungal distribution was, at the time, quite limited. nih.gov

Isolation from Plant Species (e.g., Piper tricuspe)

Farnesylhydroquinone is not exclusive to fungi and has also been isolated from higher plants. The plant species Piper tricuspe, a member of the Piperaceae family, has been shown to contain 2'E, 6'E-2-farnesyl hydroquinone (B1673460). This compound was isolated from the whole plant, demonstrating that flora can also be a viable source for obtaining this natural product. nih.gov

| Source Organism | Family | Part Used | Isolated Compound |

| Piper tricuspe | Piperaceae | Whole Plant | 2'E, 6'E-2-farnesyl hydroquinone |

Chromatographic and Spectroscopic Approaches for Natural Product Isolation and Elucidation

The isolation and structural confirmation of farnesylhydroquinone from natural sources are critically dependent on a combination of chromatographic and spectroscopic techniques.

Chromatography is essential for separating the target compound from a complex mixture of metabolites present in the crude extract.

High-Performance Liquid Chromatography (HPLC) : This is a key purification technique. For the isolation of farnesylhydroquinone from Ganoderma pfeifferi, semi-preparative HPLC was employed for the final purification step. nih.gov The process utilized a solvent system consisting of methanol and water, with a specific gradient program to achieve separation. nih.gov

The table below details the HPLC conditions used in the purification of Farnesylhydroquinone from G. pfeifferi.

| Technique | Flow Rate | Solvent System | Gradient Program | Reference |

| Semi-preparative HPLC | 18 mL/min | Methanol (Eluent A) and Water (Eluent B) | Started with 20% B for 2.5 min, then reached 0% B within 8.5 min | nih.gov |

Spectroscopy is used to determine the precise chemical structure of the isolated molecule.

Mass Spectrometry (MS) : This technique provides information about the mass and molecular formula of the compound. It was a key tool used to determine the structure of farnesylhydroquinones isolated from G. pfeifferi. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework of a molecule. It is the definitive method for elucidating the complete structure and stereochemistry of natural products like farnesylhydroquinone. nih.gov The structural determination of the compounds from G. pfeifferi was based on evidence from NMR spectroscopy. nih.gov

These analytical methods, used in concert, allow for the unambiguous identification and characterization of farnesylhydroquinone from its natural sources. nih.gov

Biosynthetic Pathways and Enzymology of Farnesylhydroquinone

Precursor Utilization in Farnesylhydroquinone Biosynthesis

The biosynthesis of farnesylhydroquinone is a convergent process, utilizing precursors from two distinct metabolic pathways to form its characteristic terpenoid and aromatic moieties.

Terpenoid Moiety Derivation (e.g., Farnesyl Pyrophosphate)

The C15 isoprenoid side chain of farnesylhydroquinone is derived from farnesyl pyrophosphate (FPP) . FPP is a central intermediate in the mevalonate (B85504) pathway, which is responsible for the synthesis of a vast array of isoprenoid-containing compounds, including sterols and dolichols. researchgate.net The synthesis of FPP itself is a two-step process catalyzed by FPP synthase (FPPS). researchgate.net This enzyme first catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form the 10-carbon compound geranyl pyrophosphate (GPP). Subsequently, another molecule of IPP is condensed with GPP to yield the 15-carbon FPP. researchgate.net In the context of producing farnesylhydroquinone-derived metabolites like pleurotin, increasing the supply of FPP through the expression of the FPP synthase gene has been shown to be a viable strategy to enhance the production of the final product. nih.govacs.org

Aromatic Moiety Derivation (e.g., 4-Hydroxybenzoic Acid, Phenylalanine)

The aromatic core of farnesylhydroquinone originates from 4-hydroxybenzoic acid (4-HBA) . nih.govacs.org 4-HBA, a monohydroxybenzoic acid, serves as the foundational aromatic unit that is subsequently prenylated. frontiersin.orghmdb.ca Isotope-labeling studies have demonstrated that the ultimate precursor for this aromatic ring is the amino acid L-phenylalanine . nih.govacs.orgresearchgate.net The proposed pathway involves the conversion of L-phenylalanine to trans-cinnamic acid by a phenylalanine ammonia-lyase. nih.govacs.org This is followed by hydroxylation to form 4-coumaric acid, which then undergoes side-chain degradation to yield 4-HBA. nih.govacs.org This pathway, where 4-HBA is derived from either the shikimate pathway or exogenous phenylalanine, is a known route for the biosynthesis of the non-terpenoid portion of various fungal meroterpenoids. nih.govacs.org

Enzymatic Transformations in Farnesylhydroquinone Biogenesis

The assembly of farnesylhydroquinone from its precursors is orchestrated by a specific set of enzymes that catalyze the key bond-forming and modification steps.

Prenyltransferase Activity (e.g., UbiA-like PTase)

The crucial step of linking the terpenoid and aromatic moieties is catalyzed by a prenyltransferase (PTase) . Specifically, a UbiA-like prenyltransferase is responsible for the farnesylation of 4-HBA. nih.govacs.org These enzymes are a well-characterized class involved in the biosynthesis of many fungal meroterpenoids. nih.govacs.org In the biosynthesis of pleurotin, for which farnesylhydroquinone is an intermediate, a UbiA-like PTase (HGRIS_000139) has been identified and functionally characterized. This enzyme catalyzes the attachment of the farnesyl group from FPP to the aromatic ring of 4-HBA, forming 3-farnesyl-4-hydroxybenzoic acid . nih.govacs.orgresearchgate.net This reaction is a pivotal point in the pathway, committing the precursors to the formation of farnesyl-aromatic compounds.

Cytochrome P450 Monooxygenase Involvement

While direct catalysis by a cytochrome P450 (P450) monooxygenase in the conversion of 3-farnesyl-4-hydroxybenzoic acid to farnesylhydroquinone is not explicitly detailed in the primary literature for this specific step, P450s are heavily implicated in the downstream modifications of farnesylhydroquinone and related meroterpenoid structures. researchgate.netbiomolther.org P450s are a versatile superfamily of heme-containing enzymes that typically catalyze hydroxylation and other oxidative reactions. wikipedia.orgillinois.edu In many biosynthetic pathways, they are responsible for enhancing the structural diversity of natural products. biomolther.org For instance, in the biosynthesis of sesquiterpenyl epoxy-cyclohexenoids, which also involves a farnesylhydroquinone precursor, multiple P450s are involved in subsequent oxygenation and rearrangement reactions. researchgate.net

Oxidoreductase and Decarboxylase Roles

The final step in the formation of farnesylhydroquinone from 3-farnesyl-4-hydroxybenzoic acid is an oxidative decarboxylation . This reaction involves both an oxidation (hydroxylation) and a decarboxylation event. Evidence suggests that this transformation is likely catalyzed by a single enzyme or a closely operating complex. nih.govacs.org

In the biosynthesis of vibralactone, a FAD-binding monooxygenase, VibMO1, is responsible for the oxidative decarboxylation of a prenylated 4-HBA derivative. nih.govacs.org Homologs of VibMO1 are predicted to perform the same function in the biosynthesis of pleurotin, converting 3-farnesyl-4-HBA into farnesylhydroquinone. nih.govacs.org This type of enzyme falls under the broad class of oxidoreductases , which catalyze the transfer of electrons. creative-enzymes.comaatbio.com The reaction specifically removes the carboxyl group from the aromatic ring and introduces a hydroxyl group, yielding the characteristic hydroquinone (B1673460) structure. Therefore, the enzyme acts as both a monooxygenase and a decarboxylase . nih.govacs.orgnih.gov While specific decarboxylases for this exact step are still under investigation in many organisms, the enzymatic logic points towards this oxidative decarboxylation as the key terminal step in farnesylhydroquinone biogenesis.

Genetic Basis of Biosynthesis: Exploration of Biosynthetic Gene Clusters (BGCs)

The production of specialized metabolites like farnesylhydroquinone is orchestrated by a set of genes physically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). kumarsaurabhsingh.com These clusters contain the genetic blueprints for the enzymes that carry out the step-by-step assembly of the final natural product. kumarsaurabhsingh.comnih.gov In fungi and bacteria, the genes within a BGC are often co-regulated, ensuring the coordinated expression of all necessary enzymatic machinery. kumarsaurabhsingh.com The discovery and analysis of BGCs through genome mining have become fundamental to understanding and engineering the production of valuable compounds. nih.govmdpi.com

While the complete BGC for farnesylhydroquinone and its derivatives is still under full investigation in many organisms, research into the biosynthesis of the complex meroterpenoid pleurotin in the fungus Hohenbuehelia grisea has shed light on the genetic basis of its farnesylhydroquinone core. nih.gov Initial studies proposed that the pleurotin molecular skeleton evolves from farnesylhydroquinone through a series of cyclization, rearrangement, and oxidation steps. researchgate.netchemrxiv.org

Modern genomic and transcriptomic analyses have begun to identify the specific genes involved. In H. grisea, a key enzyme responsible for an early step is a UbiA-like aromatic prenyltransferase (aPTase), cataloged as HGRIS_000139. nih.govacs.org This enzyme catalyzes the crucial farnesylation of 4-hydroxybenzoic acid (4-HBA), attaching a farnesyl group to create 3-farnesyl-4-hydroxybenzoic acid. nih.govacs.org This molecule is the first predicted intermediate in the pathway leading to pleurotin. nih.gov It is hypothesized that a subsequent decarboxylation step, likely performed by a monooxygenase, converts 3-farnesyl-4-hydroxybenzoic acid into farnesylhydroquinone, which then enters the downstream pathway. nih.gov Although genome sequencing of H. grisea has been completed, a definitive pleurotin BGC has not yet been conclusively identified using standard bioinformatic tools like FungiSMASH. nih.govacs.org

Role of Farnesylhydroquinone as an Intermediate in Meroterpenoid Biosynthesis (e.g., Pleurotin, Smenochromenes)

Farnesylhydroquinone is a pivotal intermediate in the biosynthesis of a diverse array of meroterpenoids, natural products of mixed biosynthetic origin that are partially derived from terpenoids. nih.gov Its structure, combining a hydroquinone ring with a 15-carbon farnesyl chain, provides a versatile scaffold for extensive enzymatic modification, leading to complex and often biologically active molecules. nih.gov

Pleurotin Biosynthesis: Farnesylhydroquinone is a long-proposed precursor for the anticancer and antibiotic compound pleurotin, which is produced by basidiomycete fungi like Hohenbuehelia grisea (anamorph Nematoctonus robustus). researchgate.netd-nb.info Early biosynthetic studies using isotope labeling suggested that pleurotin's intricate polycyclic structure is derived from farnesylhydroquinone. nih.govacs.org The proposed pathway involves the initial formation of farnesylhydroquinone, which then undergoes a cascade of enzymatic reactions, including multiple cyclizations, rearrangements, and oxidations, to build the final complex architecture of pleurotin and its congeners, such as dihydropleurotinic acid and leucopleurotin. researchgate.netd-nb.info

Smenochromene Biosynthesis: Farnesylhydroquinone also serves as the foundational structure for smenochromenes, a class of marine natural products. researchgate.net For instance, smenochromene D (also known as likonide B) is described as an unusual ansa-farnesylhydroquinone, indicating a macrocyclic structure formed from a farnesylhydroquinone precursor. researchgate.net The biosynthesis is believed to proceed from a linear farnesylhydroquinone derivative which undergoes intramolecular cyclization reactions to form the characteristic chromene ring and the macrocyclic ether linkage. nih.govresearchgate.net This transformation highlights the chemical plasticity of the farnesylhydroquinone intermediate, allowing for the formation of complex ansa-macrocycles found in marine organisms. nih.gov

The role of farnesylhydroquinone as a precursor extends to other classes of meroterpenoids as well, such as the ganomycins isolated from Ganoderma species, underscoring its central importance in the generation of structural diversity in nature. researchgate.net

Chemical Synthesis and Analogues of Farnesylhydroquinone

Total Synthesis Approaches to Farnesylhydroquinone

The total synthesis of farnesylhydroquinone and its more complex meroterpenoid relatives, such as those found in Ganoderma species, presents a significant challenge to synthetic chemists. acs.org These syntheses are crucial for confirming the structures of the natural products, determining their absolute configurations, and providing a scalable source for biological studies. acs.orgCurrent time information in Bangalore, IN.

The construction of the farnesylhydroquinone scaffold fundamentally involves the formation of the substituted hydroquinone (B1673460) ring and its subsequent prenylation with a farnesyl group. A common strategy for the aromatic portion involves starting with a pre-functionalized aromatic ring, such as 4-hydroxybenzoic acid, which is believed to be a biosynthetic precursor. acs.orgnih.gov The prenylation step, which attaches the C15 farnesyl chain, is a key transformation. This is often achieved through electrophilic substitution onto the electron-rich hydroquinone ring.

In the context of synthesizing related Ganoderma meroterpenoids, palladium-catalyzed cross-coupling reactions, such as the hydroarylation of a propargylated intermediate with a boronic acid, have been employed to construct the key bond between the aromatic and terpenoid fragments. acs.org Another approach involves the use of aromatic prenyltransferases (aPTases), enzymes that catalyze the regiospecific prenylation of aromatic compounds. researchgate.net While primarily explored in biosynthetic platforms, these enzymatic strategies offer a highly selective method for attaching the prenyl chain. researchgate.net The synthesis of farnesyl "tail" analogues, which can later be coupled to an aromatic head group, has been explored using both Wittig and Grignard reaction sequences to construct the isoprenoid chain with specific geometries. stcloudstate.edu

Many farnesylhydroquinone derivatives and related meroterpenoids are chiral, possessing multiple stereocenters. Their biological activity is often dependent on the specific stereochemistry, making stereoselective synthesis a critical aspect of their production. General strategies for achieving stereoselectivity in organic synthesis are broadly applicable and include substrate control, reagent control, and catalyst control. researchgate.net

Common methods to introduce stereochemistry include:

Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as amino acids or sugars, to introduce one or more stereocenters. researchgate.net

Chiral Auxiliaries : Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net

Asymmetric Catalysis : Using a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, to favor the formation of one enantiomer or diastereomer over others. nih.gov This has been widely used in reactions like asymmetric hydrogenations and aldol (B89426) reactions. nih.gov

Enzymatic Resolutions : Separating a racemic mixture of enantiomers using enzymes that selectively react with one enantiomer. researchgate.net

In the synthesis of complex natural products structurally related to farnesylhydroquinone, such as furanosesquiterpenes, key steps have included the lipase-mediated resolution of alcohol intermediates to separate enantiomers, which are then carried forward through the synthesis. researchgate.net For diterpene derivatives, stereoselective transformations have been achieved by opening a key spiro-epoxide intermediate with various nucleophiles, allowing for the controlled installation of new stereocenters. nih.gov Photoredox catalysis has also emerged as a powerful tool for the stereoselective formation of C-C bonds, for instance, in the synthesis of unnatural α-amino acids, a methodology that could be adapted for creating complex farnesylhydroquinone analogues. rsc.org

Synthetic Derivatization of Farnesylhydroquinone

The modification of the farnesylhydroquinone scaffold through synthetic derivatization is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents. This involves the creation of analogues with altered lipophilicity, steric bulk, and electronic properties, as well as the synthesis of conjugates with other molecular entities like sugars or other terpenes.

The design of farnesylhydroquinone analogues is often guided by the goal of improving biological activity or understanding the molecular basis of its action. For instance, analogues of the farnesyl tail have been synthesized to probe the binding interactions with enzymes like farnesyl protein transferase (FPTase), a target in cancer therapy. stcloudstate.edu These "tail" analogues, sometimes incorporating aromatic rings, are prepared and then coupled to the hydroquinone "head". stcloudstate.edu

The total synthesis of complex meroterpenoids like lingzhiol, which contains a farnesylhydroquinone moiety, has been leveraged to produce analogues by modifying intermediates in the synthetic pathway. acs.org This approach, sometimes referred to as diverted total synthesis, allows for the generation of a library of related compounds from a common advanced intermediate. acs.org The synthesis of smenochromene D, an unusual ansa-farnesylhydroquinone, highlights the diversity of structures that can be targeted. thieme-connect.de Furthermore, studies on related fungal meroterpenoids have shown that even small structural modifications can significantly impact biological activity, underscoring the importance of synthesizing a wide range of analogues. researchgate.net

Conjugating farnesylhydroquinone with other molecules, such as carbohydrates (to form glycosides) or other terpenoids (to form hybrids), can dramatically alter its physicochemical properties and biological profile.

Glycosides: Farnesylhydroquinone glycosides are a class of natural products that have been isolated from marine organisms. acs.org For example, euplexides A-E are farnesylhydroquinone β-D-galactosides isolated from the gorgonian Euplexaura anastomosans. acs.org The synthesis of such glycosides is of significant interest. General synthetic methods for producing glycosides can be adapted for this purpose. researchgate.netconicet.gov.ar These often involve the reaction of a protected sugar derivative (e.g., an acetobromo-sugar) with the hydroquinone, followed by deprotection. conicet.gov.ar The development of methods for the formal glycosylation of quinones provides a direct route to phenolic O-ketosides. mdpi.com Enzymatic synthesis is also a powerful tool, where glycosyltransferases can be used to attach sugar moieties to the aglycone. nih.gov

Triterpene Hybrids: Hybrid molecules combining a farnesylhydroquinone unit with a triterpene scaffold have been isolated from fungi of the genus Ganoderma. researchgate.netdntb.gov.ua These compounds, such as ganosinensins A-C, feature a lanostane-type triterpene linked to the farnesylhydroquinone. researchgate.net The synthesis of such complex hybrids represents a significant challenge. However, the development of synthetic strategies for creating hybrid molecules, for example, by coupling triterpenes like betulin (B1666924) with other pharmacophores, provides a roadmap for accessing these structures. mdpi.comnih.gov These syntheses often rely on forming ester or ether linkages between the two molecular components. mdpi.comnih.gov

Development of Novel Synthetic Methodologies for Farnesylhydroquinone Scaffolds

The pursuit of more efficient and versatile routes to farnesylhydroquinone and its analogues drives the development of novel synthetic methodologies. These new methods often focus on improving step economy, selectivity, and the ability to generate molecular diversity.

Recent advances in organic synthesis that could be applied to farnesylhydroquinone scaffolds include:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Palladium-catalyzed intramolecular C-H activation has been used to construct complex carbazole (B46965) nuclei, and similar approaches could be envisioned for cyclizing the farnesyl chain onto the aromatic ring or for introducing other substituents. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient way to build molecular complexity. Rhodium-catalyzed MCRs have been used to create diverse heterocyclic scaffolds, and such strategies could potentially be adapted to assemble the farnesylhydroquinone core or its derivatives in a convergent manner. unistra.fr

Scaffold Hopping: This medicinal chemistry strategy involves modifying the core structure of a molecule to generate novel chemotypes with similar biological activity but improved properties. nih.gov Methodologies that enable significant structural changes, such as ring-opening and closing reactions, can lead to completely new scaffolds inspired by the original farnesylhydroquinone structure. nih.gov

Catalysis with Nanomaterials: Nanomaterials are emerging as highly effective catalysts in organic synthesis due to their high surface area and unique reactivity. thieme.de They can facilitate a wide range of transformations and offer advantages in terms of catalyst recovery and reuse, which could be beneficial for the large-scale synthesis of farnesylhydroquinone derivatives. thieme.de

These evolving synthetic tools provide powerful avenues for future research, enabling the creation of novel farnesylhydroquinone-based molecules with tailored properties for applications in medicine and biology. researchgate.net

Biological Activities and Molecular Mechanisms of Farnesylhydroquinone

Antioxidant and Radical Scavenging Properties

The ability of a compound to counteract oxidative stress is a key area of investigation in biochemistry and pharmacology. Farnesylhydroquinone has been examined for its antioxidant potential through various in vitro methods.

In Vitro Antioxidant Assay Methodologies (e.g., DPPH, ORAC)

To quantify the antioxidant capacity of compounds like farnesylhydroquinone, scientists employ several in vitro assays. Among the most common are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.comresearchgate.net

The DPPH assay is a rapid, simple, and widely used method to assess the ability of a compound to act as a free radical scavenger. mdpi.commedwinpublishers.com It utilizes the stable DPPH radical, which has a deep purple color. When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to a pale yellow hydrazine, and the color change can be measured spectrophotometrically to determine the scavenging activity. researchgate.netnih.gov

The ORAC assay measures the capacity of an antioxidant to scavenge peroxyl radicals, which are a type of reactive oxygen species (ROS). scielo.org.pe This assay is based on the inhibition of the oxidation of a fluorescent probe by the antioxidant. The results are often expressed as Trolox equivalents (TE), allowing for comparison with the antioxidant capacity of Trolox, a water-soluble analog of vitamin E. researchgate.netnih.gov While the DPPH assay is more selective, the ORAC assay is considered to provide a broader measure of total antioxidant capacity. scielo.org.pe

It's important to note that the results from these assays can be influenced by factors such as the solvent used and the specific reaction conditions. researchgate.net Therefore, a combination of different methods is often employed to obtain a more comprehensive understanding of a compound's antioxidant potential. researchgate.netnih.gov

Mechanisms of Radical Scavenging and Redox Modulation

The antioxidant activity of farnesylhydroquinone is rooted in its chemical structure, which enables it to neutralize free radicals. This process involves the donation of a hydrogen atom or an electron to the radical, thereby stabilizing it and preventing it from causing cellular damage. nih.govmdpi.com This direct scavenging of reactive oxygen species (ROS) is a primary mechanism of antioxidant defense.

Beyond direct scavenging, antioxidants can also exert their effects through redox modulation . This involves influencing the balance between oxidizing and reducing agents within a cell, which is crucial for normal cellular function. semanticscholar.org Redox-sensitive signaling pathways can be activated by changes in the cellular redox state, leading to the regulation of various cellular processes, including growth, differentiation, and apoptosis. nih.gov

The primary mechanisms by which phenolic compounds, a class to which farnesylhydroquinone belongs, scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the radical. mdpi.com

The efficiency of these mechanisms is influenced by the molecular structure of the antioxidant, including the number and position of hydroxyl groups. mdpi.com

Modulation of Cellular Proliferation and Apoptosis Signaling

Farnesylhydroquinone has also been investigated for its effects on cell proliferation and the induction of apoptosis, or programmed cell death, particularly in the context of cancer research.

Effects on Cancer Cell Lines (e.g., Huh7.5, K562, PC-3)

Studies have explored the impact of farnesylhydroquinone and similar compounds on various cancer cell lines. For instance, research on hepatocellular carcinoma (HCC) cell lines like Huh7 has shown that certain natural compounds can inhibit cell migration and invasion. mdpi.com In prostate cancer cell lines such as PC-3 , propolis extracts, which contain a variety of bioactive compounds, have demonstrated the ability to decrease cell viability. mdpi.com Similarly, other natural compounds have shown anti-proliferative properties against PC-3 cells. nih.gov The chronic myelogenous leukemia cell line, K562 , has also been used to evaluate the anti-proliferative effects of natural compounds, with some showing inhibitory activity. ui.ac.id

Table 1: Effects of Natural Compounds on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| Huh7 | Hepatocellular Carcinoma | Inhibition of cell migration and invasion. mdpi.com |

| K562 | Chronic Myelogenous Leukemia | Anti-proliferative effects. ui.ac.id |

| PC-3 | Prostate Cancer | Decreased cell viability and anti-proliferative activity. mdpi.comnih.gov |

Impact on Lipid Metabolism and Mitochondrial Function

Recent research has highlighted the critical role of lipid metabolism in cancer progression. nih.govmdpi.com Cancer cells often exhibit reprogrammed lipid metabolism to support their rapid proliferation and survival. nih.govoatext.com This includes increased synthesis, uptake, and storage of lipids, which serve as building blocks for membranes and as signaling molecules. nih.govmdpi.commdpi.com

Mitochondria , the powerhouses of the cell, are central to both energy metabolism and apoptosis. frontiersin.org Mitochondrial dysfunction is implicated in various diseases, including cancer. frontiersin.org Key aspects of mitochondrial function that can be impacted include:

Mitochondrial Membrane Potential (MMP): A loss of MMP is a critical step in the apoptotic cascade. nih.gov

ATP Production: Mitochondria are the primary source of ATP through oxidative phosphorylation. Disruption of this process can lead to cell death. nih.gov

Reactive Oxygen Species (ROS) Production: While mitochondria are a major source of ROS, excessive production can lead to oxidative stress and trigger apoptosis. nih.gov

The integrity of mitochondrial function is closely linked to its lipid composition, particularly the phospholipid cardiolipin (B10847521) , which is essential for the proper functioning of the electron transport chain and is involved in apoptosis signaling. mdpi.commdpi.com

Influence on Key Regulatory Proteins and Pathways (e.g., FABPs, Cardiolipin, P53, Bcl-2/Bax)

The cellular effects of compounds like farnesylhydroquinone are mediated through their interaction with key regulatory proteins and signaling pathways.

Fatty Acid-Binding Proteins (FABPs) are involved in the transport of fatty acids within the cell. nih.gov The downregulation of certain FABPs can inhibit the mobilization of fatty acids, leading to a decrease in the synthesis of lipids like cardiolipin . mdpi.com This loss of cardiolipin can, in turn, lead to mitochondrial dysfunction and trigger apoptosis. nih.gov

The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis. mdpi.com In response to cellular stress, p53 can activate the transcription of pro-apoptotic genes, including Bax . nih.gov Bax is a member of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. researchgate.net The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate. nih.govresearchgate.net An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. frontiersin.orgmdpi.comnih.gov

Table 2: Key Regulatory Proteins and Their Roles

| Protein/Molecule | Function | Role in Apoptosis |

|---|---|---|

| FABPs | Fatty acid transport. nih.gov | Downregulation can lead to decreased cardiolipin and mitochondrial dysfunction. mdpi.com |

| Cardiolipin | Essential mitochondrial phospholipid. mdpi.commdpi.com | Loss can trigger mitochondrial dysfunction and apoptosis. nih.gov |

| p53 | Tumor suppressor protein. mdpi.com | Activates pro-apoptotic genes like Bax. nih.gov |

| Bcl-2 | Anti-apoptotic protein. researchgate.net | Inhibits apoptosis. |

| Bax | Pro-apoptotic protein. researchgate.net | Promotes mitochondrial outer membrane permeabilization and apoptosis. mdpi.com |

Enzyme Inhibitory Activities

Farnesylhydroquinone and its related meroterpenoid structures have been investigated for their ability to inhibit a range of enzymes, demonstrating potential roles in modulating various biological pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for research into type 2 diabetes and obesity. ukwms.ac.idtcichemicals.com Farnesylhydroquinone derivatives have demonstrated notable inhibitory effects on this enzyme.

Research on farnesylated 2-arylbenzofurans, which share structural similarities, has highlighted the importance of the farnesyl group for potent PTP1B inhibition. ukwms.ac.idnih.gov For example, morusalfuran C, a farnesylated 2-arylbenzofuran, exhibited a strong inhibitory effect on PTP1B with a half-maximal inhibitory concentration (IC50) value of 7.26 µM. ukwms.ac.id Kinetic studies have revealed that these types of compounds can act as mixed-type or noncompetitive inhibitors, suggesting they may bind to both the catalytic and allosteric sites of the PTP1B enzyme. ukwms.ac.idnih.gov

Table 1: PTP1B Inhibitory Activity of a Farnesylated Compound

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Morusalfuran C | 7.26 µM | Mixed-type |

Data sourced from studies on farnesylated 2-arylbenzofurans. ukwms.ac.id

Phospholipase A2 (PLA2) Inhibition

Isocitrate Lyase Inhibition

Isocitrate lyase (ICL) is an essential enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway crucial for the survival of various pathogens, including bacteria and fungi, when utilizing fatty acids as a carbon source. nih.gov As such, ICL is a target for the development of new antimicrobial agents. nih.gov Meroterpenoids isolated from marine sources, a class of compounds that includes farnesylhydroquinone structures, have been shown to possess inhibitory capacity against the microbial enzyme isocitrate lyase. medchemexpress.com Certain compounds from this class demonstrated IC50 values ranging from 24.1 to 67.2 µM. medchemexpress.com

Other Enzyme Targets (e.g., HMG-CoA Reductase, α-Glucosidase, HIV-1 Protease, COX-2)

Farnesylhydroquinone and its derivatives have been evaluated against several other therapeutically relevant enzymes.

HMG-CoA Reductase: This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway. tcichemicals.com Its inhibition prevents the formation of mevalonic acid and downstream isoprenoids like farnesyl pyrophosphate. medchemexpress.com While this pathway is related to farnesyl-containing molecules, there is no direct evidence in the reviewed literature showing that farnesylhydroquinone itself is an inhibitor of HMG-CoA reductase.

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage post-prandial hyperglycemia. biorxiv.org Farnesyl hydroquinone (B1673460) conjugates isolated from Ganoderma lucidum have been found to be effective α-glucosidase inhibitors, with IC50 values reported to be in the range of 7.8 to 21.5 μM. researchgate.net

HIV-1 Protease: This enzyme is essential for the replication cycle of the human immunodeficiency virus (HIV), making it a prime target for antiviral therapy. academicjournals.org A farnesyl hydroquinone known as ganomycin B and a newly identified derivative, ganomycin I, isolated from the mushroom Ganoderma colossum, were shown to inhibit HIV-1 protease with IC50 values of 1.0 µg/mL and 7.5 µg/mL, respectively. researchgate.net Kinetic studies indicated that ganomycin B acts as a competitive inhibitor, binding to the active site of the enzyme. researchgate.net

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for producing pro-inflammatory prostaglandins. Although selective COX-2 inhibition is a major focus of anti-inflammatory drug development, specific data on the direct inhibition of COX-2 by farnesylhydroquinone was not found in the reviewed literature.

Table 2: Inhibitory Activity of Farnesylhydroquinone Derivatives on Other Enzyme Targets

| Enzyme Target | Compound | IC50 |

|---|---|---|

| α-Glucosidase | Farnesyl hydroquinone conjugates | 7.8 - 21.5 µM |

| HIV-1 Protease | Ganomycin B | 1.0 µg/mL |

| HIV-1 Protease | Ganomycin I | 7.5 µg/mL |

Data sourced from studies on Ganoderma-derived compounds. researchgate.net

Antimicrobial Activities

Antibacterial Efficacy (e.g., against Bacillus subtilis, Staphylococcus aureus)

Farnesylhydroquinone and related compounds have demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria.

Bacillus subtilis : Compounds containing farnesylhydroquinone moieties have been reported to be active against Bacillus subtilis. Studies on various marine-derived meroterpenoids have shown potent activity against B. subtilis, with minimum inhibitory concentrations (MICs) observed in the range of 0.78 to 6.25 µM. medchemexpress.com

Staphylococcus aureus : This species, including methicillin-resistant Staphylococcus aureus (MRSA), is a significant human pathogen. Farnesylhydroquinone-related compounds have shown notable antibacterial effects against S. aureus. medchemexpress.com In studies evaluating a series of these metabolites, MIC values against S. aureus were found to range from 6.25 to 25.0 µM. medchemexpress.com

Table 3: Antibacterial Efficacy of Farnesylhydroquinone-Related Meroterpenoids

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) Range (µM) |

|---|---|

| Bacillus subtilis | 0.78 - 6.25 µM |

| Staphylococcus aureus | 6.25 - 25.0 µM |

Data sourced from studies on marine-derived meroterpenoids. medchemexpress.com

Antifungal Activities

Antiplasmodial Activity against Plasmodium falciparum Strains

Farnesylhydroquinone has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. Research has identified 2'E,6'E-2-Farnesyl Hydroquinone as being active against multiple strains of P. falciparum. silae.it The ethnomedical use of plants like Piper tricuspe, which contains farnesyl derivatives, against malaria may be justified by this observed antiplasmodial activity. silae.it

Studies have reported potent antiplasmodial activity for this compound. semanticscholar.org The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been quantified against several parasite strains. silae.it

Table 1: Antiplasmodial Activity of 2'E,6'E 2-Farnesyl Hydroquinone against Plasmodium falciparum Strains

| P. falciparum Strain | IC50 (µM) |

|---|---|

| Strain 1 | 1.37 - 29.78 |

| Strain 2 | 1.37 - 29.78 |

| Strain 3 | 1.37 - 29.78 |

Data sourced from studies on compounds obtained from Piper tricuspe. The results indicate that the compound is active against several strains within this range. silae.it

Modulation of Inflammatory and Immune Responses

Farnesylhydroquinone and its related meroterpenoids have been shown to influence inflammatory and immune pathways, particularly through the inhibition of nitric oxide production and interaction with key cellular signaling cascades.

Inhibition of Nitric Oxide Production

Several studies have highlighted the ability of farnesylhydroquinone derivatives to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.

Triterpene-farnesyl hydroquinone conjugates isolated from Ganoderma calidophilum were found to inhibit NO production in a dose-dependent manner in lipopolysaccharide (LPS)-induced macrophage cells (RAW264.7). researchgate.net

Other related compounds, ganorbifoin A and its analogs , also exhibited an inhibitory effect on nitric oxide production in LPS-induced BV-2 microglia cells at a concentration of 20 μM. researchgate.net

Meroterpenoids, including farnesylated hydroquinones, are known to possess inhibitory activity against the expression of nitric oxide and other inflammatory mediators. researchgate.net

Natural products such as sargachromanols , which are structurally related to farnesylhydroquinone, have also demonstrated moderate inhibitory activity on nitric oxide production in LPS-stimulated murine RAW 264.7 macrophages. rsc.org

Interaction with Cellular Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of farnesylhydroquinone are linked to its ability to modulate critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). These pathways are central regulators of gene expression involved in immune and inflammatory responses. arvojournals.orgplos.org

Inhibition of farnesylation, a key protein modification process involving farnesyl groups, has been shown to decrease the DNA-binding activity of NF-κB. nih.gov At the same time, this inhibition can increase the phosphorylation of extracellular signal-regulated kinase (ERK), a component of the MAPK pathway. nih.gov This suggests that farnesylated compounds like farnesylhydroquinone can influence the direction of Ras-controlled downstream pathways. nih.gov Meroterpenoids derived from Ganoderma species, which include farnesylhydroquinone structures, have been noted for their anti-inflammatory effects mediated through pathways such as MAPK and NF-κB. dntb.gov.ua The MAPK pathway involves a series of cytoplasmic phosphorylation events that can lead to the activation of transcription factors like NF-κB. arvojournals.orgwikipathways.org

Other Investigated Biological Activities in Preclinical Models

Beyond the aforementioned activities, farnesylhydroquinone and its derivatives have been explored for other potential therapeutic applications in preclinical settings.

Antioxidant Activity : Farnesylated hydroquinones have demonstrated significant antioxidant properties. silae.itresearchgate.net One study found that farnesylhydroquinone isolated from a marine fungus, Penicillium sp., was a stronger DPPH radical scavenger (IC50 12.5 μM) than the standard antioxidant ascorbic acid (IC50 22.5 μM). mdpi.com

Anti-HIV Activity : The farnesylhydroquinones ganomycin I and ganomycin B, isolated from the fruiting bodies of Ganoderma colossum, were found to competitively inhibit the active site of the HIV-1 protease enzyme with IC50 values of 7.5 and 1.0 μg/mL, respectively. researchgate.netnih.gov

Anti-allergic Activity : Certain meroterpenoid-farnesylhydroquinone conjugates have shown potential anti-allergic activity by inhibiting β-hexosaminidase activity and reducing the production of IL-4 and LTB4 in RBL-2H3 cells. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Farnesylhydroquinone |

| 2'E,6'E-2-Farnesyl Hydroquinone |

| Ganomycin A |

| Ganomycin B |

| Ganorbifoin A |

| Sargachromanol |

| Triterpene-farnesyl hydroquinone |

| Ganomycin I |

Structure Activity Relationship Sar Studies of Farnesylhydroquinone and Its Derivatives

Impact of Hydroquinone (B1673460) Moiety Substitutions on Bioactivity

The hydroquinone moiety is a crucial pharmacophore in many biologically active molecules. Its susceptibility to oxidation and its ability to participate in hydrogen bonding and electron-transfer reactions are central to its function. Structure-activity relationship studies on farnesylhydroquinone and related prenylated hydroquinones demonstrate that substitutions on this aromatic ring can significantly modulate bioactivity.

Research on related non-nitrogenous aromatic compounds has shown that the presence and position of substituents on the aromatic ring are vital for biological activity. For instance, in a series of aromatic ether inhibitors of influenza neuraminidase, an unsubstituted hydroxyl group was found to be important for their inhibitory effects. mdpi.com This suggests that the hydroxyl groups of the farnesylhydroquinone ring are likely essential for its interactions with biological targets, potentially acting as hydrogen bond donors or acceptors.

Furthermore, studies on analogous quinone structures, which exist in equilibrium with hydroquinones, have shown that the position of methoxyl groups on the quinone ring influences anticancer activity. mdpi.com Altering the electronic properties of the ring through the addition of electron-withdrawing or electron-donating groups can impact the redox potential of the hydroquinone/quinone pair, thereby affecting its biological properties, such as antioxidant or cytotoxic potential. The general principles of SAR suggest that minor structural changes, like the substitution of functional groups on the hydroquinone ring, can lead to significant changes in biological effect. scribd.comnih.gov

| Modification to Hydroquinone Moiety | Impact on Bioactivity | Inference for Farnesylhydroquinone |

| Unsubstituted Hydroxyl Groups | Often crucial for activity in related aromatic inhibitors. mdpi.com | The two hydroxyl groups are likely key for target binding. |

| Methoxylation of the Ring | Position of methoxyl groups affects anticancer activity in related quinones. mdpi.com | Methylation or other substitutions on the ring could modulate potency and selectivity. |

| General Substitution | Minor additions or substitutions of functional groups can drastically alter biological activity. scribd.com | Systematic modification of the hydroquinone ring is a valid strategy for optimizing bioactivity. |

Role of the Farnesyl Side Chain in Biological Specificity

The farnesyl (a C15 isoprenoid) side chain is not merely a lipophilic anchor for the molecule. Its length, structure, and flexibility play a defining role in the compound's biological specificity and potency.

Studies on various prenylated quinones and hydroquinones have consistently shown that cytotoxic activity is dependent on the length of the isoprenoid side chain. mdpi.comnih.gov For example, when comparing geranylhydroquinone (C10 chain) with a diprenylhydroquinone, differences in cytotoxicity against tumor cell lines were observed, indicating that chain length is a determinant of potency. mdpi.com The farnesyl chain's length is often optimal for insertion into biological membranes or for fitting into the hydrophobic binding pockets of specific enzymes.

Beyond simple length, the farnesyl moiety is involved in more complex biological interactions than just membrane attachment. nih.gov The farnesyl groups of proteins like Ras are known to engage in specific interactions with other proteins, and this principle can be extended to farnesylhydroquinone. nih.gov Modifications to the farnesyl chain could therefore alter its interaction with specific protein targets, leading to a change in its biological function. For example, hydroxylation of the prenyl chain in hydroxydiprenylhydroquinone was found to result in a marginal decrease in its cytotoxicity compared to geranylhydroquinone, demonstrating that even small modifications to the chain can influence activity. mdpi.com The structure of the isoprenoid moiety can vary considerably depending on the natural source, which in turn leads to a wide diversity of biological activities. researchgate.net

| Farnesyl Chain Characteristic | Observed Effect on Bioactivity | Source |

| Chain Length | Cytotoxicity is dependent on the nature and length of the side chain. | mdpi.com, nih.gov |

| Specific Interactions | The farnesyl moiety plays a complex role beyond simple membrane attachment, influencing specific protein interactions. | nih.gov |

| Chain Modification (e.g., Hydroxylation) | Hydroxylation of the prenyl chain can lead to a decrease in cytotoxicity. | mdpi.com |

Influence of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a paramount factor in pharmacology. researchgate.net Chiral drugs, which exist as non-superimposable mirror images (enantiomers), can exhibit profoundly different biological effects because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.govnih.gov

For a molecule like farnesylhydroquinone, which contains chiral centers, its different stereoisomers are expected to have distinct pharmacological profiles. ijpsjournal.com One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable or toxic effects (the distomer). nih.govnih.gov These differences arise from the varying abilities of the stereoisomers to interact with their biological targets. The absorption, distribution, metabolism, and excretion of a drug can also be stereoselective. slideshare.net

| Stereochemical Concept | Pharmacological Implication | Source |

| Enantiomers | Can have different pharmacological, toxicological, and pharmacokinetic profiles. | nih.gov, ijpsjournal.com, nih.gov |

| Receptor Interaction | Biological targets (receptors, enzymes) are chiral and will interact differently with different stereoisomers. | researchgate.net, slideshare.net |

| Atropisomerism | Restricted bond rotation in complex cyclized farnesylhydroquinone derivatives (longithorones) creates stable, distinct isomers. | mdpi.com |

SAR of Farnesylhydroquinone Conjugates and Analogues

The conjugation of farnesylhydroquinone to other molecular scaffolds, such as triterpenes, creates hybrid molecules with novel or enhanced biological activities. Several such conjugates have been isolated from fungi of the Ganoderma genus.

The study of simplified, synthetic analogues has also proven fruitful. For example, SAR studies on simplified analogues of nakijiquinones (terpenylaminoquinones) found that they exhibited inhibitory activities against different tyrosine kinases, which are important targets in cancer therapy. nih.gov This demonstrates that the core farnesylhydroquinone structure can serve as a template for developing inhibitors of various biological targets.

| Compound Class | Key SAR Finding | Biological Activity | Source |

| Ganocalidoins A & B | Triterpene-farnesyl hydroquinone conjugates. | Antioxidant (IC50 = 34.2-38.7 µM) | researchgate.net |

| Ganoderma Triterpenoid Analogues | Hydroxyl groups on the triterpene moiety are essential for activity. | HIV-1 Protease Inhibition | nih.gov |

| Nakijiquinone Analogues | Simplified structures retain activity. | Tyrosine Kinase Inhibition | nih.gov |

| Lucidumol D (related conjugate) | Carbonyl function at C-11 of the triterpene enhances activity. | Cytotoxicity | researchgate.net |

Advanced Research Perspectives and Methodologies for Farnesylhydroquinone

Omics Approaches in Farnesylhydroquinone Research (e.g., Metabolomics, Proteomics)

The application of "omics" technologies is revolutionizing the study of natural compounds like farnesylhydroquinone, providing a holistic understanding of their biological effects. silicogene.com These large-scale studies of molecules, including genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offer an unbiased view of the molecular and metabolic systems within an organism. silicogene.comnih.gov This approach is crucial for identifying the intricate networks affected by farnesylhydroquinone and for discovering new therapeutic targets. nih.gov

Metabolomics , the comprehensive analysis of small-molecule metabolites, is particularly valuable in farnesylhydroquinone research. cancer.gov By mapping the changes in metabolite levels in response to farnesylhydroquinone, researchers can gain insights into the biochemical pathways being modulated. taylorandfrancis.comnih.gov For instance, metabolomics has been successfully used to identify biomarkers for various diseases and to understand the effects of different compounds on cellular metabolism. cancer.govnih.gov In the context of farnesylhydroquinone, metabolomic studies could reveal how it impacts energy metabolism, amino acid pathways, or lipid profiles, providing clues to its mechanism of action. nih.govresearchgate.net

Proteomics , the large-scale study of proteins, complements metabolomics by providing a picture of the cellular machinery that carries out biological functions. nih.gov By analyzing changes in the proteome upon treatment with farnesylhydroquinone, scientists can identify the specific proteins and pathways that are direct or indirect targets of the compound. ucl.ac.ukfrontiersin.org This can help in understanding its mode of action, whether it's through inhibiting specific enzymes, altering protein expression, or affecting protein-protein interactions. ucl.ac.uk Proteomic analyses of organisms treated with farnesylhydroquinone could reveal alterations in proteins involved in signaling pathways, stress responses, or metabolic processes. nih.govnih.gov

The integration of multiple omics datasets, known as multi-omics, offers a powerful systems biology approach. mdpi.comnih.gov By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct a more complete picture of the biological effects of farnesylhydroquinone, from the gene to the metabolite level. mdpi.com This integrated approach can help to identify novel biomarkers, elucidate complex biological networks, and accelerate the development of farnesylhydroquinone-based therapies. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Derivative Production

The production of farnesylhydroquinone derivatives for further research and development can be significantly enhanced through chemoenzymatic synthesis and biocatalysis. rsc.orgmdpi.com These methods offer a greener and more efficient alternative to traditional chemical synthesis, often providing higher yields and selectivity under milder reaction conditions. frontiersin.org

Biocatalysis utilizes enzymes or whole microbial cells to perform specific chemical transformations. mdpi.comisomerase.com This approach is highly attractive for the synthesis of complex molecules like farnesylhydroquinone derivatives due to the high specificity and enantioselectivity of enzymes. isomerase.com Researchers can screen for novel enzymes from various microbial sources or engineer existing enzymes to improve their catalytic properties for specific reactions. isomerase.com For example, a biocatalytic process could be developed to introduce specific functional groups to the farnesylhydroquinone scaffold, creating a library of derivatives for biological screening.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. rsc.org This approach allows for the strategic use of enzymes for challenging steps in a synthetic route, while relying on traditional chemical methods for other transformations. nih.gov For instance, an enzyme could be used to selectively hydroxylate a specific position on the farnesylhydroquinone molecule, a reaction that would be difficult to achieve with high selectivity using conventional chemical reagents. This integrated approach can lead to more efficient and versatile synthetic routes for novel farnesylhydroquinone analogs. rsc.orgresearchgate.net

| Method | Description | Advantages |

| Biocatalysis | The use of enzymes or whole microbial cells to catalyze chemical reactions. mdpi.comisomerase.com | High specificity and selectivity, mild reaction conditions, environmentally friendly. frontiersin.orgisomerase.com |

| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps in a synthetic pathway. rsc.org | Increased synthetic efficiency, access to novel derivatives, improved selectivity. rsc.orgresearchgate.net |

Computational Chemistry and Molecular Docking Studies of Farnesylhydroquinone-Target Interactions

Computational chemistry and molecular docking are indispensable tools in modern drug discovery and are highly applicable to the study of farnesylhydroquinone. biomedpharmajournal.org These in silico methods allow researchers to predict and analyze the interactions between a small molecule, like farnesylhydroquinone, and its potential protein targets at an atomic level. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biomedpharmajournal.orgnih.gov This method can be used to screen large libraries of compounds against a specific protein target or to predict the binding mode of a known active compound like farnesylhydroquinone. researchgate.net For instance, docking studies could be employed to identify potential protein targets for farnesylhydroquinone by virtually screening it against a database of protein structures. semanticscholar.org The results of these simulations can provide valuable insights into the key amino acid residues involved in the binding interaction, which can then be validated through experimental methods like site-directed mutagenesis. nih.gov

Beyond simple docking, more advanced computational methods like molecular dynamics simulations can be used to study the dynamic behavior of the farnesylhydroquinone-protein complex over time. This can provide a more realistic picture of the binding event and help to refine our understanding of the interaction.

The insights gained from these computational studies can guide the design of new farnesylhydroquinone derivatives with improved potency and selectivity. By understanding the structure-activity relationship, researchers can rationally design modifications to the farnesylhydroquinone scaffold that are predicted to enhance its binding to a specific target.

Development of Farnesylhydroquinone as a Chemical Probe for Biochemical Pathway Elucidation

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. nih.govthesgc.org Farnesylhydroquinone, with its defined biological activities, has the potential to be developed into a valuable chemical probe for elucidating biochemical pathways. dntb.gov.ua

To serve as a reliable chemical probe, a compound should ideally have a well-defined molecular target, be potent and selective, and have a known mechanism of action. nih.govchemicalprobes.org The development of farnesylhydroquinone as a chemical probe would involve several key steps. First, its primary molecular target(s) would need to be definitively identified and validated. This could be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Once the target is known, structure-activity relationship (SAR) studies would be conducted to optimize the potency and selectivity of farnesylhydroquinone. This would involve synthesizing and testing a series of derivatives to identify the key structural features required for activity. A crucial component of developing a chemical probe is the creation of a "negative control," a structurally similar but inactive analog. nih.gov This control compound is essential for confirming that the observed biological effects are indeed due to the inhibition of the intended target.

With a well-characterized chemical probe in hand, researchers can then use it to investigate the role of its target protein in various cellular processes. For example, by treating cells or organisms with the farnesylhydroquinone probe and observing the resulting phenotypic changes, one can infer the function of the target protein in that context. This approach can be particularly powerful for dissecting complex biochemical pathways and for identifying new therapeutic targets. ableweb.org

Emerging Biological Targets and Unexplored Mechanisms

While farnesylhydroquinone has been associated with a range of biological activities, there are likely many emerging and unexplored targets and mechanisms of action waiting to be discovered. researchgate.netmdpi.com Research into related compounds and novel screening approaches can provide clues to these new avenues of investigation.

One area of interest is the potential for farnesylhydroquinone to modulate pathways involved in cellular signaling and communication. Many natural products with similar structural features have been shown to interact with key signaling proteins, such as kinases, phosphatases, and transcription factors. Investigating the effects of farnesylhydroquinone on these signaling cascades could reveal novel mechanisms underlying its observed biological effects.

Another promising area is the exploration of its effects on protein-protein interactions. The disruption of specific protein-protein interactions is an emerging strategy in drug discovery, and farnesylhydroquinone could potentially act by modulating such interactions. High-throughput screening methods designed to identify inhibitors of protein-protein interactions could be employed to search for novel targets of farnesylhydroquinone.

Furthermore, the anti-parasitic activities of some farnesylhydroquinones suggest that they may target unique pathways in these organisms that are not present in humans. thieme-connect.com For example, they could inhibit enzymes essential for parasite survival or disrupt key metabolic processes. mdpi.com Elucidating these parasite-specific mechanisms could lead to the development of new and selective anti-parasitic drugs. thieme-connect.com The investigation of farnesylhydroquinone's effects on the gut microbiome is another unexplored area that could yield significant findings, as gut microbes can metabolize natural products and influence host health.

Q & A

Q. What are the primary natural sources of farnesylhydroquinone, and how can its presence be confirmed in biological samples?

Farnesylhydroquinone has been identified in marine algae, higher plants (e.g., Hydrophyllaceae, Piperaceae), and fungi like Ganoderma pfeifferi . To confirm its presence, researchers should employ chromatographic separation (e.g., GC, HPLC) coupled with mass spectrometry (EI-MS) and NMR spectroscopy for structural validation. Synthetic standards should be used to match retention times and spectral data, as demonstrated in the isolation of farnesylhydroquinone from fungal fruiting bodies .

Q. What spectroscopic methods are essential for characterizing farnesylhydroquinone’s structure?

A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical. For example, -NMR can resolve farnesyl chain protons (δ 1.6–2.1 ppm) and aromatic hydroquinone protons (δ 6.7–6.9 ppm), while HRMS confirms molecular weight (e.g., m/z 316.2404 for CHO) . Comparative analysis with synthetic analogs is recommended to rule out structural ambiguities.

Q. How can researchers design experiments to assess farnesylhydroquinone’s bioactivity in preliminary studies?

Begin with in vitro assays targeting antibacterial, antifungal, or antioxidant activity. For instance, agar diffusion assays against Staphylococcus aureus or DPPH radical scavenging tests can screen bioactivity. Note that farnesylhydroquinone from G. pfeifferi showed negligible antibacterial activity in prior studies, suggesting the need for broader screening panels or structural derivatives .

Advanced Research Questions

Q. What methodological challenges arise in resolving contradictory data on farnesylhydroquinone’s biosynthetic pathways?

Discrepancies may stem from species-specific biosynthesis or extraction artifacts. To address this, use isotopic labeling (e.g., -glucose tracing) in fungal cultures to track precursor incorporation into the farnesyl chain and hydroquinone moieties. Cross-referencing genomic data (e.g., terpene synthase genes) with metabolite profiles can clarify pathway variations .

Q. How can researchers optimize isolation protocols to improve farnesylhydroquinone yield from complex matrices like fungal biomass?

Sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) followed by flash chromatography enhances purity. For G. pfeifferi, a hexane-ethyl acetate (7:3) gradient yielded 0.8 mg/g dried biomass . Consider pressurized liquid extraction (PLE) or ultrasound-assisted methods to reduce degradation of thermolabile components.

Q. What strategies are effective in analyzing farnesylhydroquinone’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For example, incubate farnesylhydroquinone in buffers (pH 3–9) at 40°C for 72 hours. Data from such studies can guide storage conditions (e.g., −20°C in inert atmospheres) and inform formulation strategies for in vivo assays .

Q. How should contradictory spectral data (e.g., NMR shifts) between synthetic and natural farnesylhydroquinone be reconciled?

Differences may arise from stereochemical variations or impurities. Employ 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations unambiguously. If discrepancies persist, crystallize the compound for X-ray diffraction analysis, as done for ganomycin derivatives .

Methodological Guidance

What frameworks ensure rigor in formulating research questions about farnesylhydroquinone’s mechanisms of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Q. How should preclinical studies involving farnesylhydroquinone comply with reporting standards?

Follow NIH guidelines for experimental reproducibility: detail animal models, dosing regimens, and statistical methods (e.g., ANOVA with post-hoc tests). Include raw data in supplements to enable meta-analyses .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in farnesylhydroquinone bioassays?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC values. Report confidence intervals and effect sizes to contextualize biological significance. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.